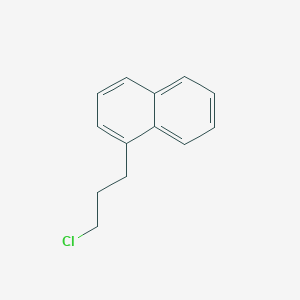

1-(3-Chloropropyl)naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Chloropropyl)naphthalene is an organic compound characterized by a naphthalene ring substituted with a 3-chloropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)naphthalene can be synthesized through several methods. One common approach involves the reaction of naphthalene with 3-chloropropanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the substitution of the hydroxyl group with a chlorine atom to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with functional groups such as carboxylic acids or ketones.

Reduction Reactions: Reduction of this compound can yield naphthalene derivatives with reduced functional groups.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

Scientific Research Applications

1-(3-Chloropropyl)naphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)naphthalene exerts its effects involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways and cellular functions .

Comparison with Similar Compounds

1-Chloronaphthalene: Similar in structure but lacks the propyl group, leading to different reactivity and applications.

1-(3-Bromopropyl)naphthalene: Similar but with a bromine atom instead of chlorine, which can affect its reactivity and chemical properties.

1-(3-Hydroxypropyl)naphthalene: Similar but with a hydroxyl group, leading to different chemical behavior and applications.

Uniqueness: 1-(3-Chloropropyl)naphthalene is unique due to the presence of the 3-chloropropyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and industrial applications .

Biological Activity

1-(3-Chloropropyl)naphthalene is an organic compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H11Cl

- Molecular Weight : 206.67 g/mol

- CAS Number : 706-43-0

The compound features a naphthalene ring substituted with a chloropropyl group, which influences its biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting various bacterial strains, suggesting its use as an antibacterial agent.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells, making it a candidate for further development in oncology.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, disrupting the growth of pathogens or cancer cells.

- DNA Interaction : Similar to other naphthalene derivatives, it may intercalate into DNA, affecting replication and transcription processes.

Antimicrobial Activity

A study exploring the antimicrobial properties of chlorinated naphthalenes found that this compound exhibited significant activity against Gram-positive bacteria. In vitro assays indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 32 |

| Escherichia coli | 64 |

Anticancer Activity

Research on naphthalene derivatives has highlighted their potential in cancer therapy. A derivative similar to this compound was shown to induce apoptosis in MDA-MB-231 breast cancer cells by arresting the cell cycle at the G2/M phase. This compound demonstrated a significant reduction in tumor growth in vivo when tested on mice models.

| Compound | Cell Line | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|---|

| This compound | MDA-MB-231 | 15 | G2/M Arrest |

Toxicological Profile

Despite its potential therapeutic benefits, the toxicity profile of this compound must be considered. Chlorinated naphthalenes are known for their environmental persistence and potential health risks, including:

- Acute Toxicity : Exposure can lead to symptoms such as headaches, dizziness, and respiratory issues.

- Chronic Effects : Long-term exposure has been associated with liver damage and potential carcinogenic effects.

The U.S. Environmental Protection Agency (EPA) has classified certain chlorinated naphthalenes as possible human carcinogens, necessitating caution in their use and handling.

Properties

CAS No. |

27650-85-7 |

|---|---|

Molecular Formula |

C13H13Cl |

Molecular Weight |

204.69 g/mol |

IUPAC Name |

1-(3-chloropropyl)naphthalene |

InChI |

InChI=1S/C13H13Cl/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8,10H2 |

InChI Key |

ANJLYKLFJOGBET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.